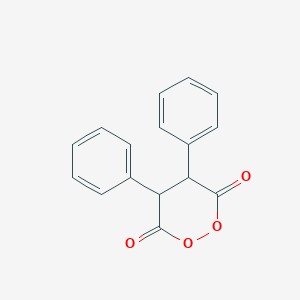

4,5-Diphenyl-1,2-dioxane-3,6-dione

Description

Overview of Cyclic Peroxide Chemistry

The field of organic peroxides has a rich history spanning over a century, with cyclic peroxides emerging as a particularly fascinating and synthetically useful subclass. beilstein-journals.org These compounds, characterized by the presence of a peroxide bond (O-O) within a ring structure, exhibit unique reactivity that sets them apart from their acyclic counterparts. mdpi.com

Historical Context and Evolution of Research

The chemistry of organic peroxides dates back more than one hundred years. beilstein-journals.org The initial synthesis of cyclic diacyl peroxides occurred in the 1950s, but it has been in the last few decades that research into these compounds has intensified significantly. mdpi.com This resurgence of interest is largely due to the discovery of naturally occurring cyclic peroxides with potent biological activities, such as the antimalarial agent artemisinin. researchgate.net This has spurred the development of new synthetic strategies to create a wide array of cyclic peroxide structures. researchgate.net Initially, the study of peroxides was closely tied to their role as initiators for radical polymerization. msu.ru However, their application has since expanded dramatically, with modern research focusing on their use as versatile oxidizing agents in a variety of organic transformations. beilstein-journals.org

Structural Diversity of Cyclic Peroxide Ring Systems

Cyclic peroxides exhibit considerable structural diversity, with ring sizes ranging from three-membered dioxiranes to larger macrocyclic structures. researchgate.netbiomedres.us Common examples include five-membered 1,2-dioxolanes and six-membered 1,2-dioxanes. researchgate.netnih.gov The incorporation of other heteroatoms, such as nitrogen, leads to even greater variety, as seen in azaperoxides like dioxaziridines, 1,2,4-dioxazolidines, and six-membered endoperoxides. biomedres.us The methods for constructing these peroxide rings are also diverse and include reactions such as the [4+2]-cycloaddition of singlet oxygen to dienes and the nucleophilic addition of hydrogen peroxide to carbonyl compounds. nih.gov Theoretical studies have also been employed to investigate the structure and properties of cyclic hydrogen peroxide clusters. researchgate.net

Unique Reactivity and O-Electrophilic Nature of Cyclic Diacyl Peroxides

Cyclic diacyl peroxides, a specific class of cyclic peroxides, have demonstrated superior and often novel reactivity compared to their acyclic relatives. mdpi.com A key feature of their chemistry is their O-electrophilic nature. mdpi.comresearchgate.net This "umpolung" reactivity allows them to act as an electrophilic "+OR" synthon, a conceptual reversal of the typical nucleophilic character of oxygen-containing species. mdpi.com This unique property has been harnessed for various chemical transformations, including the dihydroxylation and oxyamination of alkenes, as well as the oxyfunctionalization and dearomatization of arenes. mdpi.com Computational analysis has shown that the key step in many of these reactions is a direct bimolecular nucleophilic substitution at the oxygen atom (SN2@O). researchgate.netacs.orgnih.gov The enhanced reactivity of cyclic diacyl peroxides is attributed to factors such as a more favorable antiperiplanar arrangement for the breaking O-O bond in the transition state of SN2 processes. mdpi.com

Significance of 1,2-Dioxane-3,6-diones as a Class of Cyclic Diacyl Peroxides

Within the broader family of cyclic diacyl peroxides, 1,2-dioxane-3,6-diones represent a significant and well-studied subclass. These six-membered rings containing a peroxide linkage and two carbonyl groups are notable for their utility in organic synthesis. For instance, they have been employed in palladium-catalyzed cross-coupling reactions with boronic acids, a process that likely proceeds through a Pd(II)/Pd(IV) catalytic cycle. researchgate.netresearchgate.net The higher oxidative potential of these cyclic peroxides is a key factor in the success of such methods. researchgate.netresearchgate.net The parent 1,3-dioxane (B1201747) is a saturated six-membered heterocycle with two oxygen atoms at the 1- and 3-positions and is prepared by the reaction of formaldehyde (B43269) and 1,3-propanediol. wikipedia.org Substituted derivatives, such as 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), are versatile reagents in their own right, known for their high C-H acidity and use in multicomponent reactions and the synthesis of various heterocyclic compounds. chemicalbook.comguidechem.com

Current Research Landscape Pertaining to 4,5-Diphenyl-1,2-dioxane-3,6-dione and Related Structures

Current research continues to explore the synthesis and reactivity of substituted 1,2-dioxane-3,6-diones. For example, various diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives have been synthesized through three-component one-pot reactions. sioc-journal.cn The synthesis of related structures, such as (S,S)-3,6-diphenyl-1,4-dioxane-2,5-dione, has also been reported, with detailed structural analysis provided by X-ray crystallography. researchgate.net The direct synthesis of 3,6-diphenyl-1,4-dioxane-2,5-dione from mandelic acid has been shown to result in low yields, highlighting the challenges in preparing these compounds. google.com Research also extends to the photochemical behavior of related systems, such as 5-[2-(1,2-propadienyl)-substituted alkylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones. oup.com

Scope and Organization of the Academic Research Outline

This article provides a focused examination of the chemical compound this compound. The content is structured to first introduce the broader context of cyclic peroxide chemistry, including its historical development, structural diversity, and unique reactivity. It then narrows its focus to the significance of the 1,2-dioxane-3,6-dione scaffold. Finally, it delves into the specific research landscape surrounding this compound and its structural analogs. The information presented is based on established scientific literature and aims to provide a scientifically accurate and detailed overview of the subject.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26g/mol |

IUPAC Name |

4,5-diphenyldioxane-3,6-dione |

InChI |

InChI=1S/C16H12O4/c17-15-13(11-7-3-1-4-8-11)14(16(18)20-19-15)12-9-5-2-6-10-12/h1-10,13-14H |

InChI Key |

ROYRHFSVGIEUEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(C(=O)OOC2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)OOC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diphenyl 1,2 Dioxane 3,6 Dione

General Principles of Cyclic Peroxide Synthesis

The formation of a cyclic peroxide ring is a delicate process due to the inherent instability of the oxygen-oxygen bond. Key reagents for introducing a peroxide group into a molecule are typically oxygen, ozone, and hydrogen peroxide. nih.gov The choice of reagent and strategy depends on the desired ring size and substitution pattern of the target cyclic peroxide. nih.gov

Oxygenation and peroxidation reactions are fundamental to the synthesis of cyclic peroxides. organic-chemistry.org These methods involve the direct introduction of an O-O group into an organic substrate.

One common oxygenation approach is the use of singlet oxygen (¹O₂), often generated photochemically, which can react with dienes in a [4+2] cycloaddition to form six-membered cyclic peroxides known as endoperoxides. wikipedia.org For alkenes, singlet oxygen can participate in an ene reaction to yield allylic hydroperoxides, which can be precursors for further cyclization. nih.gov The oxidation of α,β-unsaturated ketones with singlet oxygen, for instance, leads to the formation of 3-hydroxy-1,2-dioxolanes via a β-hydroperoxy ketone intermediate. beilstein-journals.org

Another significant method is the peroxysilylation of alkenes with molecular oxygen, often catalyzed by cobalt(II) complexes in the presence of a silane (B1218182) like triethylsilane (Isayama–Mukaiyama reaction). nih.govbeilstein-journals.org This reaction can be coupled with an intramolecular cyclization if the substrate contains a suitable reaction site, leading to the formation of 1,2-dioxolane rings. beilstein-journals.org The oxidation of various organic molecules, including arylacetylenes and cyclopropanes, using oxygen in the presence of transition-metal catalysts also provides routes to cyclic peroxides. nih.gov

Peroxidation can also be achieved through radical processes. The thiol-olefin co-oxygenation (TOCO) reaction is a radical chain reaction that can be used to form cyclic peroxides. researchgate.netacs.org Additionally, transition metals like copper, iron, manganese, and cobalt can catalyze the peroxidation of β-dicarbonyl compounds at the α-position using tert-butyl hydroperoxide. nih.govacs.org

Table 1: Selected Oxygenation and Peroxidation Approaches for Cyclic Peroxide Synthesis

| Method | Reagent(s) | Substrate Type | Product Type | Citation |

|---|---|---|---|---|

| Singlet Oxygen Cycloaddition | ¹O₂ | Dienes | Endoperoxides (1,2-dioxanes) | wikipedia.org |

| Singlet Oxygen Ene Reaction | ¹O₂ | Alkenes | Allylic Hydroperoxides | nih.gov |

| Isayama–Mukaiyama Reaction | O₂, Et₃SiH, Co(II) catalyst | Alkenes | Silyl Peroxides/Cyclic Peroxides | nih.govbeilstein-journals.org |

| Transition Metal Catalysis | O₂, Mn(OAc)₃ | Arylacetylenes | Dioxolanes | nih.gov |

| Radical Peroxidation | Thiophenol, O₂ | Dienes | Cyclic Peroxides | acs.org |

This table provides a summary of general methods and may not be directly applicable to the synthesis of 4,5-diphenyl-1,2-dioxane-3,6-dione without further adaptation.

Hydrogen peroxide (H₂O₂) is a widely used and fundamental reagent for synthesizing cyclic peroxides, primarily through its reaction with carbonyl compounds. nih.govmsu.ru The nucleophilic addition of hydrogen peroxide to aldehydes or ketones can lead to the formation of geminal dihydroperoxides or hydroxy hydroperoxides, which can then undergo cyclization reactions. msu.ru

Acid-catalyzed reactions of ketones with hydrogen peroxide are a common route to various cyclic peroxides. msu.ru For example, the reaction of β,δ-triketones with H₂O₂ in the presence of strong acids like H₂SO₄ or HClO₄ can selectively produce tricyclic peroxides containing a monoperoxyacetal and an acetal (B89532) moiety. organic-chemistry.orgacs.orgnih.gov Despite the potential for various peroxidation pathways, these reactions can proceed with high selectivity. organic-chemistry.orgnih.gov The stability of the resulting cyclic peroxides in the acidic reaction medium is a notable feature of this method. acs.org The synthesis of diacyl peroxides can also be achieved by treating acid chlorides or anhydrides with hydrogen peroxide in the presence of a base. wikipedia.org

Targeted Synthesis of 1,2-Dioxane-3,6-diones

The synthesis of 1,2-dioxane-3,6-diones, which are cyclic diacyl peroxides, is less commonly reported than that of other cyclic peroxides. These compounds can be viewed as cyclic dimers of α-keto acids or as oxidation products of α-hydroxy acids. The presence of two carbonyl groups within the 1,2-dioxane (B1202867) ring makes them potentially useful as oxygen-atom transfer reagents. rsc.org

The most direct conceptual approach to this compound would involve the peroxidation of a 1,4-dicarbonyl precursor, specifically 1,2-dibenzoylethane (B30557) (1,4-diphenyl-1,4-butanedione). However, the direct peroxidation of such precursors to form a cyclic peroxide is challenging.

A more plausible strategy involves the use of α-dicarbonyl compounds. For instance, the reaction of benzil (B1666583) (1,2-diphenyl-1,2-ethanedione) could be envisioned as a starting point. While there is no direct evidence for the synthesis of the target compound from benzil, related reactions of β-dicarbonyl compounds provide some insight. Transition metal-catalyzed peroxidation of β-dicarbonyls has been shown to introduce a peroxide group at the α-position. nih.govacs.orgresearchgate.net This suggests that activating the carbon framework between the carbonyl groups is a key step.

Another related class of compounds is the 1,3-dioxane-4,6-diones, often derived from malonic acid and a ketone or aldehyde. researchgate.netheteroletters.org While these are not peroxides, the synthetic strategies for creating cyclic diones are relevant. For example, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is synthesized from malonic acid and acetone. chemicalbook.com Derivatives of 1,3-dioxane-4,6-dione (B14002328) can be synthesized through Knoevenagel condensation and Michael addition reactions. clockss.org

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including peroxides. mdpi.com For the synthesis of 1,2-dioxanes, this typically involves the cyclization of a hydroperoxide onto a suitable electrophilic center within the same molecule. nih.gov

Common methods include the intramolecular nucleophilic displacement of leaving groups like halides or mesylates by a peroxide nucleophile, or the intramolecular attack of a peroxide onto an epoxide. nih.gov A widely used strategy is the cyclization of a hydroperoxide onto an activated alkene. nih.gov Palladium(II) catalysts have been shown to facilitate the cyclization of γ,δ-unsaturated tertiary hydroperoxides to afford 1,2-dioxanes. nih.gov Similarly, intramolecular oxa-Michael reactions of unsaturated hydroperoxides can yield 1,2-dioxanes, sometimes with high diastereoselectivity. nyu.edu

For a target like this compound, a hypothetical intramolecular cyclization precursor would need to contain a peroxide or hydroperoxide group and two carbonyl functionalities in the correct positions. The synthesis of such a precursor would be a significant challenge in itself.

The presence of two adjacent stereocenters at the 4- and 5-positions of the 1,2-dioxane ring in the target molecule means that it can exist as cis and trans diastereomers, as well as enantiomers for the cis isomer. Achieving stereoselectivity in the synthesis of such a molecule is a considerable challenge, especially given the bulky phenyl substituents.

Stereoselective synthesis of other cyclic ethers and peroxides often relies on substrate control or the use of chiral catalysts. For example, the stereoselective synthesis of 1,2-dioxolanes has been achieved through the desymmetrization of a peroxyhemiacetal intermediate using a chiral phosphoric acid catalyst. nih.gov In the synthesis of 1,2-diamino-1,2-diarylethane derivatives, stereocontrol has been demonstrated, providing both erythro and threo isomers. researchgate.net

For diphenyl-substituted systems, stereoselective synthesis often involves controlling the geometry of precursors. For instance, 1,6-diphenyl-1,3,5-hexatrienes with varying alkene geometries have been synthesized stereoselectively. rsc.org In the context of this compound, a stereoselective synthesis would likely require a carefully designed precursor where the relative stereochemistry of the two phenyl groups is pre-determined, or a cyclization reaction that proceeds with high diastereoselectivity. The bulky nature of the phenyl groups would heavily influence the conformational preferences of any intermediates, which could be exploited to favor the formation of one diastereomer over the other.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-Dioxane |

| 3-Hydroxy-1,2-dioxolane |

| β-Hydroperoxy ketone |

| Triethylsilane |

| 1,2-Dioxolane |

| tert-Butyl hydroperoxide |

| Hydrogen peroxide |

| Sulfuric acid |

| Perchloric acid |

| 1,2-Dioxane-3,6-dione |

| 1,2-Dibenzoylethane (1,4-Diphenyl-1,4-butanedione) |

| Benzil (1,2-Diphenyl-1,2-ethanedione) |

| 1,3-Dioxane-4,6-dione |

| Malonic acid |

| Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) |

| 1,6-Diphenyl-1,3,5-hexatriene |

| 1,2-Diamino-1,2-diarylethane |

| 3,6-Diphenyl-1,4-dioxane-2,5-dione |

| 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione |

Challenges and Innovations in the Synthesis of Substituted Cyclic Peroxides

The synthesis of cyclic peroxides, particularly those with substitution, presents a unique set of challenges primarily stemming from the inherent instability of the peroxide bond. The weak oxygen-oxygen bond is susceptible to cleavage under various conditions, including heat, light, and the presence of transition metals, which complicates the development of robust synthetic protocols.

Key Challenges:

Peroxide Bond Instability: The O-O bond is the weakest bond in the molecule, making it prone to homolytic or heterolytic cleavage. This instability often leads to low yields and the formation of side products, such as dicarbonyls or hydroxy-ketones, through rearrangements.

Stereocontrol: Introducing substituents, such as the two phenyl groups in the target molecule, raises the challenge of controlling the stereochemistry. Achieving high diastereoselectivity and enantioselectivity in the formation of the peroxide ring is a significant hurdle.

Ring Strain: The formation of a six-membered ring containing a peroxide linkage can be energetically unfavorable, and the presence of bulky substituents like phenyl groups can further increase ring strain, making cyclization difficult.

Precursor Reactivity: The synthesis of 1,2-dioxane-3,6-diones would likely start from the corresponding dicarboxylic acid (e.g., 2,3-diphenylsuccinic acid) or its anhydride (B1165640). sigmaaldrich.com The peroxidation of such precursors requires mild conditions to avoid decomposition of both the starting material and the product.

Innovations in Synthesis:

Recent advancements in synthetic chemistry have led to innovative strategies to overcome these challenges. These include the development of new catalytic systems and reaction pathways that allow for milder reaction conditions and greater control over the reaction outcome.

Organocatalysis: The use of organocatalysts for the stereoselective peroxidation of unsaturated carbonyls has emerged as a powerful tool for the synthesis of chiral peroxides. researchgate.net This approach avoids the use of transition metals, which can promote peroxide decomposition.

Photochemical Methods: Photochemical reactions, including the use of singlet oxygen, provide a means to form the peroxide ring under mild conditions. The [4+2] cycloaddition of singlet oxygen with a suitable diene is a common method for synthesizing 1,2-dioxenes, which can be further functionalized.

Halonium-Mediated Cyclization: The cyclization of unsaturated hydroperoxy acetals mediated by halonium ions is another innovative method for the synthesis of cyclic peroxides, including 1,2-dioxanes. clockss.org

Ozonolysis: Ozonolysis of unsaturated hydroperoxides has been shown to be a useful method for preparing hydroperoxy- or hydroxy-substituted 1,2-dioxanes. clockss.org

These innovative methods, while not directly reported for this compound, represent the state-of-the-art in cyclic peroxide synthesis and would be the logical starting points for any attempt to synthesize this challenging target.

Analogous Synthetic Routes to Phenyl-Substituted Dioxane Systems (Comparative Context)

To understand the potential synthetic pathways to this compound, it is instructive to examine the established routes to other phenyl-substituted dioxane systems. The synthesis of 1,2-, 1,3-, and 1,4-dioxanes with phenyl substituents has been widely reported, and these methods provide a comparative context for the challenges and strategies involved.

1,2-Dioxane Systems: Phenyl-substituted 1,2-dioxanes are typically synthesized through methods that form the peroxide ring. However, phenyl-substituted 1,2-dioxines have been found to be incompatible with some standard dihydroxylation conditions, leading to the formation of diketones or furans instead. adelaide.edu.au

1,3-Dioxane (B1201747) Systems: The synthesis of phenyl-substituted 1,3-dioxanes is well-established and generally involves the acid-catalyzed condensation of a 1,3-diol with a phenyl-substituted aldehyde or ketone (Prins reaction). researchgate.netijapbc.com For example, 4-phenyl-1,3-dioxane (B1205455) can be synthesized with high selectivity and conversion using phosphotungstic acid as a catalyst. researchgate.net

1,4-Dioxane (B91453) Systems: Phenyl-substituted 1,4-dioxanes can be prepared through various methods, including the Michael-initiated ring closure (MIRC) of vinyl phenyl selenones with 1,2-diols. sciforum.net Another common route is the dimerization of α-hydroxy acids, such as the synthesis of 3,6-diphenyl-1,4-dioxane-2,5-dione from mandelic acid, although this method can suffer from low yields due to oligomer formation. google.com

The following table summarizes various synthetic routes to different classes of phenyl-substituted dioxanes, providing a comparative overview of the precursors, key reagents, and products.

Table 1: Comparative Synthetic Routes to Phenyl-Substituted Dioxane Systems

| Dioxane Type | Precursor(s) | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,2-Dioxane | Unsaturated Hydroperoxy Acetal | Ozone, AcOH-CH₂Cl₂ | Hydroperoxy-substituted 1,2-dioxane | clockss.org |

| 1,3-Dioxane | Styrene, Formalin | Phosphotungstic Acid | 4-Phenyl-1,3-dioxane | researchgate.net |

| 1,3-Dioxane | 2-Methyl-2-phenyl propanal, Formaldehyde (B43269) | NaOH, Methanol, Acetone, p-TSA | 2,2,5-Trimethyl-5-phenyl-1,3-Dioxane | ijapbc.com |

| 1,4-Dioxane | Vinyl Phenyl Selenone, 1,2-Diol | Sodium Hydride | Substituted 1,4-Dioxane | sciforum.net |

| 1,4-Dioxane-2,5-dione | Mandelic Acid | p-Toluenesulfonic Acid | 3,6-Diphenyl-1,4-dioxane-2,5-dione | google.com |

| 1,4-Dioxin | Benzoin | p-Toluenesulfonic Acid | 2,3,5,6-Tetraphenyl-1,4-dioxin | acs.org |

This comparative analysis highlights the diversity of synthetic strategies available for constructing dioxane rings with phenyl substituents. While the synthesis of a 1,2-dioxane-3,6-dione structure remains a significant synthetic challenge, the methods developed for analogous systems provide a valuable foundation for future research in this area.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Diphenyl 1,2 Dioxane 3,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4,5-Diphenyl-1,2-dioxane-3,6-dione. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides critical insights into the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is characterized by its relative simplicity, dominated by signals from the two phenyl groups. Due to the molecule's symmetry, the ten protons of the two phenyl rings are expected to be chemically equivalent, giving rise to signals exclusively in the aromatic region, typically between 7.0 and 8.0 ppm. The spectrum would likely show complex multiplets corresponding to the ortho, meta, and para protons, with their specific chemical shifts influenced by the electron-withdrawing nature of the adjacent dione (B5365651) structure. No signals would be present in the aliphatic region of the spectrum, confirming the absence of non-aromatic C-H bonds.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. Based on its symmetrical structure, this compound is predicted to exhibit four distinct signals for the phenyl carbons and two additional signals for the heterocyclic ring carbons. The carbonyl carbons (C=O) are expected to be the most deshielded, appearing significantly downfield (δ > 160 ppm). The quaternary carbons of the dioxane ring, to which the phenyl groups are attached, would also show a characteristic downfield shift. The remaining four signals would correspond to the ipso, ortho, meta, and para carbons of the equivalent phenyl rings.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 175 |

| Quaternary (C-Ph) | 85 - 100 |

| Phenyl (ipso-C) | 130 - 140 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of the phenyl protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the ortho, meta, and para CH groups in the aromatic region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula of this compound is C₁₆H₁₀O₄, giving it a molecular weight of approximately 282.25 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z ≈ 282. The fragmentation is likely dictated by the strained peroxide and anhydride (B1165640) functionalities. Key fragmentation pathways would include:

Loss of O₂: Cleavage of the weak O-O peroxide bond could lead to the expulsion of molecular oxygen, resulting in a fragment corresponding to diphenylmaleic anhydride at m/z ≈ 250.

Decarbonylation/Decarboxylation: Sequential or concerted loss of carbon monoxide (CO) and carbon dioxide (CO₂) is a common pathway for anhydrides. This could lead to fragments at m/z values corresponding to [M - CO]⁺, [M - CO₂]⁺, and [M - 2CO₂]⁺.

Phenyl Group Fragmentation: Cleavage resulting in a phenyl cation (C₆H₅⁺) at m/z = 77 is a common feature in the mass spectra of phenyl-containing compounds.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 282 | [C₁₆H₁₀O₄]⁺ (Molecular Ion) |

| 250 | [M - O₂]⁺ |

| 222 | [M - O₂ - CO]⁺ |

| 206 | [M - O₂ - CO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions characteristic of the anhydride and aromatic moieties.

The most diagnostic feature would be the dual carbonyl (C=O) stretching vibrations, which are characteristic of a cyclic anhydride. These typically appear as two strong, distinct bands at high wavenumbers. The presence of the peroxide and the six-membered ring structure would influence their exact position. Other significant absorptions would include C-O stretching from the anhydride and ether-like linkages, aromatic C=C stretching, and aromatic C-H stretching. The O-O stretch of the peroxide bond is typically weak and may be difficult to observe.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Anhydride C=O | Asymmetric Stretch | 1850 - 1800 | Strong |

| Anhydride C=O | Symmetric Stretch | 1790 - 1740 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Anhydride C-O | Stretch | 1300 - 1000 | Strong |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information for a crystalline solid. While specific crystallographic data for this compound is not widely published, an XRD analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

This technique would be instrumental in determining the conformation of the 1,2-dioxane-3,6-dione ring, revealing whether it adopts a planar, boat, or chair-like conformation in the solid state. Furthermore, XRD would elucidate the precise orientation of the two phenyl groups relative to the central ring, including the dihedral angles between the phenyl rings and the heterocyclic core. This information is crucial for understanding intermolecular interactions, such as π-π stacking, which govern the crystal packing arrangement.

Other Advanced Spectroscopic Techniques Applied to Cyclic Peroxides (e.g., UV-Vis for electronic transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic structure of molecules. It measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. uobabylon.edu.iq For organic molecules, particularly those containing cyclic peroxides, UV-Vis spectroscopy provides valuable insights into the nature of their chromophores and the types of electronic transitions they can undergo. msu.edu

The structure of this compound contains specific groups of atoms known as chromophores, which are responsible for its UV-Vis absorption. The primary chromophores in this molecule are the two phenyl rings and the two carbonyl groups (C=O) of the anhydride-like structure. The peroxide bond (O-O) itself does not typically exhibit strong absorption in the conventional UV-Vis range (200-800 nm).

The absorption of UV radiation by this compound results in two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of compounds with double or triple bonds and aromatic systems. libretexts.org In this molecule, both the carbonyl groups and the phenyl rings contribute to π → π* transitions. These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity, ε). For instance, benzene (B151609) exhibits a strong π → π* transition below 200 nm and a weaker, characteristic band system around 255 nm. msu.edushimadzu.com The presence of conjugation in the phenyl rings leads to absorption at longer wavelengths compared to isolated double bonds. shimadzu.com

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding atomic orbital (n), such as the lone pairs on the carbonyl oxygen atoms, to an antibonding π* orbital. uobabylon.edu.iq Compared to π → π* transitions, n → π* transitions are of lower energy and thus occur at longer wavelengths. They are characteristically weak, with low molar absorptivity values (ε typically between 10 and 100 L·mol⁻¹·cm⁻¹). uobabylon.edu.iqlibretexts.org For simple ketones, this absorption is often observed in the 270-300 nm region. msu.edu

While specific experimental UV-Vis absorption data for this compound is not extensively documented, the expected spectral characteristics can be inferred from data on analogous compounds containing similar chromophores. The spectrum would be a composite of the absorptions from its constituent parts, influenced by their electronic interaction. One would anticipate strong absorption bands at shorter wavelengths corresponding to the π → π* transitions of the phenyl and carbonyl groups, and a weak, lower-energy band at a longer wavelength corresponding to the forbidden n → π* transition of the carbonyl groups.

The table below summarizes typical UV-Vis absorption characteristics for the types of electronic transitions relevant to the chromophores found in this compound.

| Chromophore / Compound Type | Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Alkane (C-C, C-H) | σ → σ | < 150 | High |

| Carbonyl (C=O) | n → π | 270 - 300 | 10 - 100 (Low) |

| Carbonyl (C=O) | π → π | ~180 | ~10,000 (High) |

| Benzene | π → π | ~255 | ~200 (Moderate) |

| Conjugated Ketone | π → π* | 220 - 250 | 10,000 - 20,000 (High) |

Furthermore, UV-Vis spectroscopy can be employed dynamically to study the stability and reactivity of cyclic peroxides. For example, the thermal decomposition or photolysis of these compounds can be monitored over time by observing the decrease in the absorbance of the characteristic bands of the peroxide or the concurrent increase in absorbance at wavelengths corresponding to the newly formed products. rsc.org

Computational and Theoretical Studies on 4,5 Diphenyl 1,2 Dioxane 3,6 Dione

Quantum Chemical Calculations for Electronic Structure and Energetics

Theoretical investigations into the electronic structure and energetics of a molecule like 4,5-Diphenyl-1,2-dioxane-3,6-dione would typically employ a range of quantum chemical methods to provide insights into its stability, bonding, and molecular orbitals.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a peroxide-containing molecule, functionals from the Minnesota family (e.g., M06-2X) or hybrid functionals like B3LYP, often paired with Pople-style basis sets (e.g., 6-311+G(d,p)), would likely be used. These calculations could determine key geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

For more accurate energy calculations, particularly for bond dissociation energies of the weak peroxide O-O bond, higher-level ab initio methods would be necessary. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. These methods, while computationally expensive, are considered the gold standard for obtaining benchmark energetic data. A complete basis set (CBS) extrapolation is often performed to achieve high accuracy.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out potential reaction pathways, such as thermal or photochemical decomposition, which are characteristic of cyclic peroxides.

To study the decomposition mechanism, researchers would locate and characterize transition state (TS) structures on the potential energy surface. This involves optimizing the geometry to find a first-order saddle point and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to connect the transition state to the corresponding reactants and products, thus mapping the entire reaction pathway and determining the activation energy barrier.

The photochemistry of peroxides can be complex, often involving transitions between different electronic states. Nonadiabatic dynamics simulations, which go beyond the Born-Oppenheimer approximation, would be required to model these processes. Such simulations would explore the potential energy surfaces of excited states and identify regions of conical intersections, which are points where these surfaces cross and facilitate rapid, radiationless decay back to the ground state, often leading to bond cleavage.

Prediction of Reactivity and Chemical Stability Profiles

By combining the results from electronic structure calculations and reaction mechanism studies, a comprehensive profile of the reactivity and stability of this compound could be predicted. Key descriptors of stability would include the O-O bond dissociation energy and the activation barriers for various decomposition pathways. Reactivity predictions would be based on the analysis of molecular orbitals, electrostatic potential maps, and calculated reaction energetics.

Without specific research on this compound, the above sections remain a hypothetical outline of the computational approaches that would be used.

Analysis of Stereoelectronic Interactions

Stereoelectronic effects, which involve the interaction of electron orbitals, are fundamental in determining molecular geometry and stability. In a molecule like this compound, several such interactions are expected to be at play.

Drawing parallels from computational studies on related heterocyclic systems like 1,3-dioxanes, one can infer the presence of significant hyperconjugative interactions. researchgate.net These interactions involve the delocalization of electrons from a filled bonding orbital to a nearby empty antibonding orbital. Key potential stereoelectronic interactions in this compound would include:

Anomeric Effects: While classical anomeric effects are characteristic of systems with an endocyclic oxygen adjacent to an exocyclic oxygen, analogous interactions can be considered in the 1,2-dioxane (B1202867) ring. The interaction between the lone pair (n) of one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O or O-O bond can influence bond lengths and angles.

Hyperconjugation involving Phenyl Rings: The orientation of the phenyl groups relative to the dioxane ring is critical. Interactions between the π-orbitals of the phenyl rings and the σ-orbitals of the dioxane framework can lead to stabilization. The specific conformation adopted by the phenyl groups will determine the extent of this overlap.

Interactions involving Carbonyl Groups: The carbonyl groups introduce additional electronic features. The lone pairs on the carbonyl oxygens and the π-orbitals of the C=O bonds will interact with adjacent orbitals, influencing the ring's conformation and electronic distribution.

A comprehensive analysis would typically involve methods like Natural Bond Orbital (NBO) analysis, which quantifies the energy of these donor-acceptor interactions.

Table 1: Postulated Stereoelectronic Interactions in this compound

| Interaction Type | Donor Orbital | Acceptor Orbital | Potential Effect |

| Peroxide Anomeric Effect | n(O) | σ(O-O) | Weakening of the O-O bond |

| Ring-Phenyl Hyperconjugation | σ(C-C) | π(Phenyl) | Stabilization of specific conformations |

| Phenyl-Ring Hyperconjugation | π(Phenyl) | σ(C-C) | Influence on ring puckering |

| Carbonyl Interactions | n(O) | π(C=O) | Impact on carbonyl reactivity |

Note: This table is based on theoretical principles and analogies to related molecules, pending specific computational studies on this compound.

Factors Influencing Chemical Stability

The chemical stability of this compound is governed by several factors, primarily the inherent strain of the ring system and the nature of its substituents.

Ring Strain: The 1,2-dioxane-3,6-dione ring contains a peroxide bond (O-O), which is inherently weak and prone to cleavage upon thermal or photochemical stimulation. The cyclic structure may also impose torsional strain, particularly in non-chair conformations.

Steric Effects: The two phenyl groups at adjacent carbon atoms (C4 and C5) introduce significant steric hindrance. This steric repulsion can influence the conformational preference of the ring and may also destabilize the molecule, potentially lowering the activation energy for decomposition.

Electronic Effects of Phenyl Groups: The electron-withdrawing or -donating nature of substituents on the phenyl rings could modulate the stability of the peroxide bond. Theoretical studies on other cyclic peroxides have shown that substituents can have a notable effect on their thermal decomposition.

Table 2: Key Factors Affecting the Stability of this compound

| Factor | Description | Expected Impact on Stability |

| Peroxide Bond | Inherently weak O-O single bond. | Major contributor to instability. |

| Ring Strain | Torsional and angular strain in the six-membered ring. | Destabilizing. |

| Steric Hindrance | Repulsion between the two bulky phenyl groups. | Destabilizing. |

| Phenyl Group Resonance | Potential for resonance stabilization of radical intermediates upon decomposition. | May influence the rate of decomposition. |

Note: The expected impacts are based on general principles of organic chemistry and studies of analogous compounds.

Molecular Dynamics Simulations (if applicable for conformational or reaction studies)

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this computational technique would be highly applicable for studying its conformational dynamics and reaction mechanisms.

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: The six-membered dioxane ring can theoretically adopt various conformations, such as chair, boat, and twist-boat. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. The bulky phenyl substituents would be expected to significantly influence this landscape.

Study Solvent Effects: The behavior of the molecule can be simulated in different solvent environments to understand how solvent interactions affect its conformation and stability.

Simulate Reaction Dynamics: MD simulations, particularly ab initio MD, can be used to model the decomposition process, providing insights into the bond-breaking and bond-forming events that occur during the reaction. This would allow for a detailed understanding of the reaction mechanism, including the role of intermediates and transition states.

For example, MD simulations have been used to study the structural changes induced by 1,4-dioxane (B91453) in biomembrane models, demonstrating the power of this technique to understand molecular interactions in complex systems. nih.gov Although the specific molecule and context are different, the methodology is transferable to the study of this compound in various environments.

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Application | Information Gained |

| Conformational Analysis | Identification of stable conformers and interconversion pathways. |

| Solvent Effects | Understanding of solute-solvent interactions and their impact on structure. |

| Reaction Mechanism Studies | Elucidation of decomposition pathways and transition states. |

| Thermodynamic Properties | Calculation of free energies, enthalpies, and entropies of different states. |

Note: This table outlines potential research directions, as specific MD studies on this compound are not currently available.

Chemical Utility and Synthetic Applications of 4,5 Diphenyl 1,2 Dioxane 3,6 Dione and Its Derivatives

Role as Synthetic Intermediates in Organic Synthesis

Cyclic diacyl peroxides, including 4,5-Diphenyl-1,2-dioxane-3,6-dione, are valuable intermediates in the synthesis of a wide array of organic molecules. Their ability to serve as a source of oxygen atoms or as precursors to reactive intermediates makes them powerful tools for constructing complex molecular frameworks.

While specific examples detailing the use of this compound as a direct precursor for highly complex natural products are not extensively documented, the general reactivity of cyclic diacyl peroxides suggests their potential in such endeavors. The controlled oxygen-transfer capabilities of these compounds can be exploited to introduce oxygen functionalities into intricate molecular scaffolds. For instance, the related succinoyl peroxide has been synthesized from bio-based succinic acid, highlighting a move towards sustainable chemical synthesis.

The reactivity of the peroxide bond can be finely tuned, allowing for selective transformations in the presence of various functional groups, a crucial aspect in the multi-step synthesis of complex molecules.

Development of Novel Reagents and Catalysts Utilizing the Cyclic Peroxide Moiety

The inherent reactivity of the cyclic peroxide moiety in this compound has been explored in the development of new synthetic methodologies. These compounds can act as potent oxidizing agents, often exhibiting enhanced reactivity and selectivity compared to their acyclic counterparts. thieme-connect.com

The general class of cyclic diacyl peroxides has been shown to participate in a variety of oxidation reactions, including the oxidation of heteroatoms and 1,3-dicarbonyl compounds. thieme-connect.com This suggests that this compound could be employed as a specialized oxidizing agent where the phenyl groups might influence the substrate scope and stereoselectivity of the reaction.

Transformations Retaining the Peroxide Ring

A significant aspect of the chemistry of cyclic peroxides is the ability to perform chemical transformations on other parts of the molecule while keeping the peroxide bond intact. nih.gov This allows for the synthesis of a diverse range of functionalized peroxides, which can then be used in subsequent reactions.

For the broader class of five- and six-membered cyclic peroxides, it has been demonstrated that various functional groups can be modified without cleaving the O-O bond. nih.gov This principle can be extended to this compound, where the phenyl rings could be subjected to electrophilic aromatic substitution or other modifications to introduce new functionalities. These modified peroxides could then serve as tailored reagents for specific synthetic purposes.

| Transformation Type | Potential Functionalization on Phenyl Rings | Resulting Derivative |

| Nitration | Introduction of -NO2 groups | Nitrophenyl-substituted 1,2-dioxane-3,6-dione |

| Halogenation | Introduction of -Cl, -Br, -I groups | Halophenyl-substituted 1,2-dioxane-3,6-dione |

| Friedel-Crafts Acylation | Introduction of -C(O)R groups | Acylphenyl-substituted 1,2-dioxane-3,6-dione |

Exploration of New Organic Reactions Promoted by Cyclic Diacyl Peroxide Functionalities

The unique electronic and structural properties of cyclic diacyl peroxides like this compound have led to the discovery of novel organic reactions. These peroxides have demonstrated superior reactivity in many reaction types compared to their acyclic analogues. thieme-connect.com

Studies on cyclic diacyl peroxides have revealed their utility in oxidative additions to alkenes and hydroxylations of arenes. thieme-connect.com These reactions often proceed under mild, metal-free conditions, offering advantages in terms of sustainability and functional group tolerance. The presence of the phenyl groups in this compound can be expected to influence the regioselectivity and stereoselectivity of these transformations. The exploration of its reactivity continues to be an active area of research, with the potential for uncovering new and synthetically valuable transformations.

Comparative Studies and Analogues of 4,5 Diphenyl 1,2 Dioxane 3,6 Dione

Structure-Reactivity Relationships within Cyclic Peroxide Systems

The reactivity of cyclic peroxides is intrinsically linked to their structure, particularly the stability of the peroxide (O-O) bond. For 4,5-Diphenyl-1,2-dioxane-3,6-dione, the six-membered ring contains a labile peroxide linkage flanked by two carbonyl groups, a combination that dictates its chemical behavior.

The term "dioxane" refers to a six-membered heterocyclic ring containing two oxygen atoms. However, the positional isomerism of these oxygen atoms leads to vastly different chemical properties. The 1,2-dioxane (B1202867) structure is an endoperoxide, whereas 1,3- and 1,4-dioxanes are cyclic ethers.

1,2-Dioxane-3,6-diones: The defining feature is the peroxide bond. This O-O single bond is weak and prone to cleavage upon thermal or photochemical stimulation, leading to radical intermediates and decomposition. The presence of two carbonyl groups further activates the ring. The parent 1,2-dioxane-3,6-dione has a melting point of 127 °C. stenutz.eu

1,4-Dioxane-2,5-diones: These compounds, such as the well-known lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), are cyclic diesters or dilactones. nist.govresearchgate.netsigmaaldrich.com They lack a peroxide bond and are significantly more stable. Their primary reactivity involves ring-opening polymerization, initiated by nucleophiles or catalysts, to form polyesters like polylactic acid (PLA). sigmaaldrich.com Their synthesis typically involves the catalyzed dimerization of α-hydroxy acids. google.com

1,3-Dioxane-4,6-diones: This class includes derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). These are cyclic malonic acid derivatives and are notable for the high acidity of the C-5 protons. Their reactivity is centered on C-5, which is readily deprotonated to form a stable enolate, making them valuable reagents in Knoevenagel condensations and other C-C bond-forming reactions. researchgate.netresearchgate.net

Table 1: Comparison of Dioxane-dione Isomers

| Feature | 1,2-Dioxane-3,6-dione | 1,3-Dioxane-4,6-dione (B14002328) | 1,4-Dioxane-2,5-dione |

| Oxygen Positions | 1,2 (Adjacent) | 1,3 (Meta) | 1,4 (Para) |

| Key Functional Group | Endoperoxide, Diketo- | Cyclic Acetal (B89532), Diketo- | Cyclic Diether, Diester |

| Defining Structural Feature | Peroxide (O-O) Bond | Acidic Methylene (C-5) | Dilactone Structure |

| Primary Reactivity | Peroxide bond cleavage (thermal/photochemical), radical formation | C-5 deprotonation, enolate chemistry, Knoevenagel condensation | Ring-opening polymerization |

| Relative Stability | Least stable due to weak O-O bond | Moderately stable | Generally stable |

| Common Example | Unsubstituted 1,2-dioxane-3,6-dione | Meldrum's Acid | Lactide |

The stability and decomposition pathway of a cyclic peroxide are heavily influenced by ring size, which dictates the degree of ring strain and the conformation of the peroxide bond.

1,2-Dioxetanes (4-membered ring): These are highly strained molecules. acs.org Their thermal decomposition is often chemiluminescent, as the high energy released upon cleavage of the strained ring and the weak O-O bond is sufficient to generate an electronically excited carbonyl product. researchgate.netrsc.org For example, 3,3,4,4-tetramethyl-1,2-dioxetane decomposes smoothly with the emission of light. wikipedia.org 1,2-Dioxetanedione, a dimer of carbon dioxide, is a key high-energy intermediate in glowstick reactions. acs.org

1,2-Dioxolanes (5-membered ring): These five-membered rings are less strained than dioxetanes and are consequently more stable. They are found in some natural products and can be synthesized through various methods, including those utilizing triplet oxygen or peroxycarbenium intermediates. researchgate.net Their decomposition typically requires more energy than that of dioxetanes.

1,2-Dioxanes (6-membered ring): As six-membered rings, 1,2-dioxanes are relatively stable among cyclic peroxides due to minimal ring strain. researchgate.netwikipedia.org They can adopt chair-like conformations, similar to cyclohexane. Their decomposition proceeds via cleavage of the O-O bond but generally lacks the dramatic chemiluminescence of the highly strained four-membered rings.

1,2,4-Trioxanes (6-membered ring): This ring system, famously found in the antimalarial drug artemisinin, contains an additional oxygen atom. The presence of three oxygen atoms within the six-membered ring influences its conformation and reactivity, which is crucial for its biological activity.

Table 2: Comparison of Cyclic Peroxide Ring Systems

| Ring System | Ring Size | Relative Ring Strain | Key Reactivity Characteristic | Example |

| 1,2-Dioxetane | 4-membered | High | Thermal decomposition with chemiluminescence | 3,3,4,4-tetramethyl-1,2-dioxetane |

| 1,2-Dioxolane | 5-membered | Moderate | More stable than dioxetanes | Found in various natural products |

| 1,2-Dioxane | 6-membered | Low | Relatively stable; thermal/photochemical O-O bond cleavage | Unsubstituted 1,2-Dioxane |

| 1,2,4-Trioxane | 6-membered | Low | Biologically relevant reactivity (e.g., antimalarial) | Artemisinin |

Synthesis and Reactivity of Modified 1,2-Dioxane-3,6-diones

The synthesis of the 1,2-dioxane ring system can be achieved through several routes, including the use of singlet oxygen, triplet oxygen (radical reactions), or hydroperoxides. researchgate.net For a dione (B5365651) structure like this compound, a plausible synthetic pathway would involve the oxidation of a 4,5-diphenyl-substituted precursor, such as a derivative of succinic acid.

The nature of the substituents at the C-4 and C-5 positions significantly impacts the molecule's properties:

Steric Effects: Bulky substituents, such as the phenyl groups in this compound, are expected to influence the conformation of the dioxane ring. They may also sterically hinder the approach of reagents, potentially affecting reaction rates.

Electronic Effects: Phenyl groups can stabilize radical intermediates formed during the homolytic cleavage of the peroxide bond through resonance. This could lower the activation energy for decomposition compared to an unsubstituted analogue.

Reactivity: The reactivity of the C-4 and C-5 positions themselves would be influenced by the substituents. For the target molecule, the presence of phenyl groups precludes reactions at these carbons that would be possible with hydrogen substituents (e.g., halogenation). The primary site of reactivity remains the peroxide bond, with the phenyl groups modulating its lability.

Replacing one of the oxygen atoms in the 1,2-dioxane ring with another heteroatom creates analogues with distinct chemical properties. A relevant comparison can be made with six-membered rings containing sulfur.

1,2-Oxathiine 2,2-dioxides (δ-sultones): These compounds are sulfur analogues where one oxygen of the peroxide bond is replaced by a sulfonyl (SO₂) group. hud.ac.ukchim.it The resulting structure is a cyclic sulfonate ester, not a peroxide. The replacement of the O-O bond with a more stable C-S bond and the presence of the electron-withdrawing SO₂ group dramatically alter the molecule's chemistry. The ring is no longer prone to radical decomposition via peroxide cleavage. Instead, its reactivity is more typical of sulfonic acid esters, such as nucleophilic attack at the carbon adjacent to the C-O bond or at the sulfur atom. Structural studies show the ring is non-aromatic, with the sulfur atom puckered out of the plane of the other atoms. chim.it

Other heterocycles with two heteroatoms in a six-membered ring include diazines (two nitrogens, e.g., pyridazine), oxazines (one oxygen, one nitrogen), and dithianes (two sulfurs), each with unique reactivity profiles determined by the nature and position of the heteroatoms. ijcrcps.comthieme.com The peroxide-containing 1,2-dioxane system remains distinct due to the high energy and unique cleavage pathway of the O-O bond.

Future Perspectives in the Academic Research of 4,5 Diphenyl 1,2 Dioxane 3,6 Dione

Advancements in Asymmetric Synthesis and Chiral Induction

The synthesis of enantiomerically pure cyclic peroxides is a burgeoning field, driven by the potential for stereospecific applications. For 4,5-diphenyl-1,2-dioxane-3,6-dione, future research is anticipated to focus on developing novel asymmetric synthetic routes. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the peroxide ring formation. The development of methods for the asymmetric synthesis of spirocyclic pyrazolones and other complex heterocyclic systems highlights the potential for applying similar strategies to cyclic peroxides. uva.es

A key challenge lies in the selective formation of one enantiomer over the other, which is crucial for applications where chirality plays a significant role. Research into chiral induction, where a chiral center elsewhere in the molecule directs the stereochemical outcome of the peroxide ring formation, is a promising avenue. The use of chiral N-heterocyclic carbenes and chiral bifunctional squaramides in asymmetric synthesis provides a foundation for developing new catalytic systems for cyclic peroxides. uva.es

Future work may also explore the catalytic hydrogenation of asymmetrically synthesized this compound derivatives to create further stereochemically complex molecules. The successful asymmetric synthesis of related compounds, such as spirocyclic butenolides with high enantioselectivity, suggests that similar successes are achievable for 1,2-dioxane (B1202867) systems. uva.es

Novel Mechanistic Insights through Advanced Experimental Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and exploring its reactivity. Future research will likely employ advanced experimental techniques to probe reaction intermediates and transition states. Time-resolved spectroscopic methods, such as femtosecond spectroscopy, could be utilized to observe the dynamics of the peroxide bond cleavage and subsequent radical formation in real-time.

In-situ monitoring of reactions using techniques like NMR and IR spectroscopy can provide valuable data on the formation and consumption of intermediates, leading to a more complete mechanistic picture. The study of reactions involving related Meldrum's acid derivatives has benefited from such approaches, revealing complex reaction pathways and the formation of various intermediates. nih.govmdpi.com The application of these techniques to the synthesis and transformations of this compound could elucidate the roles of catalysts, solvents, and substituents in directing reaction outcomes.

Furthermore, kinetic studies under various conditions will be crucial for determining reaction orders and activation parameters, which are fundamental to understanding the underlying mechanisms. A systematic approach combining experimental evidence with computational modeling is expected to provide comprehensive insights into the reactivity of this class of compounds. dokumen.pub

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. Future research on this compound is expected to prioritize the development of more sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, such as water or bio-based solutions like gluconic acid aqueous solution, which has been successfully employed in the synthesis of related heterocyclic compounds. clockss.org

The exploration of catalyst-free reaction conditions or the use of reusable and non-toxic catalysts will be a key focus. For instance, multicomponent reactions performed in aqueous media represent a promising green approach for the synthesis of complex molecules. mdpi.com The development of one-pot syntheses that minimize waste and energy consumption will also be a significant area of investigation. sioc-journal.cn

Improving the atom economy of synthetic processes is another important aspect of green chemistry. Future synthetic strategies will aim to maximize the incorporation of all starting materials into the final product, reducing the formation of byproducts. The use of biobased starting materials, where feasible, could further enhance the sustainability of the synthesis of this compound and its derivatives. cnr.it

Development of Predictive Computational Models for Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, the development of accurate computational models could significantly accelerate the discovery of new reactions and applications. Density Functional Theory (DFT) calculations are expected to play a central role in this area. DFT can be used to model molecular structures, predict spectroscopic properties, and calculate reaction pathways and transition state energies. nih.govresearchgate.netnih.gov

Future computational studies could focus on understanding the factors that govern the facial selectivity in reactions of cyclic peroxides, which is crucial for controlling stereochemistry. scispace.com By modeling the interactions between reactants, catalysts, and solvents, it may be possible to predict the optimal conditions for achieving high yields and selectivities. The use of DFT to study the electronic properties and bond orders within the molecule can provide insights into its inherent reactivity. nih.govresearchgate.net

The development of quantitative structure-activity relationships (QSAR) and other predictive models could also be a valuable research direction. These models, based on computational descriptors, could help in the rational design of new this compound derivatives with specific desired properties.

Exploration of Advanced Materials Applications (Non-biological)

While much of the research on cyclic peroxides has been driven by their biological activity, there is a growing interest in their potential applications in materials science. The peroxide bond in this compound can act as a source of radicals upon thermal or photochemical decomposition, making it a potential initiator for polymerization reactions. wikipedia.org Future research could explore its use in the synthesis of novel polymers with unique properties.

The rigid structure and functional groups of this compound also make it an interesting building block for the construction of more complex molecular architectures, such as metal-organic frameworks (MOFs) or supramolecular assemblies. The phenyl groups can be functionalized to introduce specific properties or to direct the self-assembly process.

Furthermore, the potential of this compound and its derivatives as chiral dopants in liquid crystal compositions could be investigated. The introduction of a chiral center can induce a helical twist in the liquid crystal phase, a property that is essential for many display technologies. The synthesis of enantiomerically pure derivatives would be a prerequisite for such applications. beilstein-journals.org

Q & A

Q. What are the standard synthetic routes for 4,5-Diphenyl-1,2-dioxane-3,6-dione?

The synthesis typically involves cyclization reactions with diphenyl precursors under controlled conditions. For example, steric hindrance from bulky phenyl groups (common in dioxane derivatives) necessitates optimized reaction parameters such as refluxing in polar aprotic solvents (e.g., dimethylformamide) and using catalysts like sodium hydride or potassium carbonate to facilitate ring closure . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing carbonyl groups (δ ~170 ppm) and aromatic protons .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and bond angles. Unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) and refinement statistics (R-factor < 0.05) validate the geometry .

Q. What analytical techniques are used to assess purity and detect impurities?

- HPLC with Photodiode Array (PDA) Detection : Quantifies purity (>98%) and identifies UV-active impurities .

- LC-MS : Resolves low-abundance impurities via mass fragmentation patterns .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, and O .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry and yield of this compound?

Steric hindrance from phenyl groups necessitates precise control of temperature and solvent polarity. For instance, higher temperatures (80–100°C) favor ring formation but may increase side products like oxidized byproducts. Solvents with high dielectric constants (e.g., DMSO) improve solubility of intermediates, while inert atmospheres (N) prevent degradation of sensitive carbonyl groups .

Q. What is the thermodynamic stability of this compound under varying conditions?

Combustion calorimetry determines enthalpy of formation (ΔH ≈ -450 kJ/mol), validated by density functional theory (DFT) calculations at the 6-311G(d,p) level . Stability under thermal stress is assessed via thermogravimetric analysis (TGA), showing decomposition onset at ~200°C. Hydrolytic stability is pH-dependent, with rapid degradation in alkaline conditions (pH > 10) due to ester cleavage .

Q. How can researchers resolve contradictions in spectral data or conflicting reactivity reports?

- Multi-Technique Validation : Cross-validate NMR and IR data with computational simulations (e.g., Gaussian) to resolve ambiguous peaks .

- Reproducibility Studies : Standardize reaction protocols (e.g., solvent purity, catalyst batch) to minimize variability .

- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., 3,6-Diphenyl-1,2,4,5-tetroxane) to identify trends in reactivity .

Q. What mechanisms underpin the compound’s interactions in catalytic or biological systems?

The dioxane-dione scaffold may act as a hydrogen-bond acceptor via carbonyl groups, facilitating interactions with enzymes or receptors. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2), supported by in vitro assays measuring IC values .

Q. How does the compound’s stability profile impact its application in multi-step syntheses?

The dione moiety is prone to nucleophilic attack, limiting its use in strongly basic environments. However, it serves as a stable intermediate in anhydrous, acid-catalyzed reactions (e.g., Friedel-Crafts acylations) . Storage at 2–8°C in argon-filled vials extends shelf life .

Q. What strategies optimize impurity profiling during scale-up synthesis?

- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) to map impurity formation .

- Advanced Chromatography : Use chiral columns to separate enantiomeric byproducts .

- In Situ Monitoring : ReactIR tracks intermediate formation in real time .

Q. What role does this compound play in developing functional materials?

Its rigid, planar structure makes it a candidate for organic semiconductors. Bulk heterojunction (BHJ) solar cells incorporating dione derivatives exhibit power conversion efficiencies (PCE) up to 6%, attributed to enhanced electron mobility and reduced recombination losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.